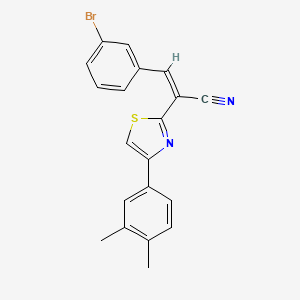
(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15BrN2S and its molecular weight is 395.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-3-(3-bromophenyl)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound notable for its unique structural features, which include a thiazole ring and a nitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests various pathways for interaction with biological targets, making it a candidate for further research.
Structural Characteristics
The compound comprises several key structural elements:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is known for its diverse biological activities.
- Bromophenyl Group : Enhances the compound's reactivity and potential for biological activity.
- Dimethylphenyl Substituent : Contributes to the compound's stability and specificity in biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often exhibit various biological activities. These include:
- Anticancer Activity : Several studies have highlighted the potential of thiazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including HT29 and Jurkat cells .
- Antimicrobial Properties : Thiazole derivatives are recognized for their antimicrobial activities. The presence of halogenated phenyl groups has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic applications in treating diseases related to enzyme dysfunction .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives, providing insights into the mechanisms of action and efficacy of this compound.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Hydrophobic Interactions : The compound likely interacts with proteins through hydrophobic contacts, enhancing binding affinity.
- Electrophilic Reactivity : The presence of the nitrile group may facilitate reactions with nucleophilic sites on target molecules.
Propiedades
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2S/c1-13-6-7-16(8-14(13)2)19-12-24-20(23-19)17(11-22)9-15-4-3-5-18(21)10-15/h3-10,12H,1-2H3/b17-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHHSIKUOYOFTP-MFOYZWKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














